molecular formula C12H16ClNO B1394651 3-(4-Chloro-2-isopropylphenoxy)azetidine CAS No. 1220027-87-1

3-(4-Chloro-2-isopropylphenoxy)azetidine

Cat. No. B1394651
M. Wt: 225.71 g/mol
InChI Key: DTXCVLHGBNCPOH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-isopropylphenoxy)azetidine, also known as CIPA, is a compound with the molecular formula C12H16ClNO . It has been widely studied for its unique properties and potential applications in various fields of research and industry.


Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The molecular structure of 3-(4-Chloro-2-isopropylphenoxy)azetidine is represented by the formula C12H16ClNO . The molecular weight of this compound is 225.71 g/mol.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Azetidines, like 3-(4-Chloro-2-isopropylphenoxy)azetidine, are crucial in synthesizing therapeutic and medicinally significant molecules. They have been synthesized and evaluated for their in-vitro antioxidant potential. Azetidines derived from phenyl urea derivatives showed moderate to significant antioxidant effects, highlighting their medicinal relevance (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Chemical Structure and Reactivity

  • Functionalized azetidines, such as those derived from the reaction of N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde, can yield various products, including dihydrofurans and dioxa-3-azabicyclonon-4-enes. These ring-expansion reactions demonstrate the chemical versatility of azetidines in creating diverse molecular structures (Suraj & Swamy, 2022).

Synthesis of Spiro β-lactams

  • The reaction of cesium fluoride with specific propanamides led to the formation of 3-acyloxy azetidine 2-ones, which could be converted into 1-oxa 4-oxo 5-aza spiro (2,3) hexanes. These reactions demonstrate the potential of azetidines in synthesizing spiro β-lactams, indicating their applicability in producing complex chemical structures (Sebti & Foucaud, 1984).

Antimicrobial Applications

  • Some azetidine derivatives, such as N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide, have been synthesized and shown significant antimicrobial activity against various bacterial and fungal strains, as well as antitubercular activity against Mycobacterium tuberculosis. This highlights their potential in developing new antimicrobial agents (Patel, Bh, & Ari, 2014).

Gold-Catalyzed Synthesis for Functionalized Azetidines

  • Gold-catalyzed intermolecular oxidation of alkynes has been used for a flexible and stereoselective synthesis of azetidin-3-ones. These compounds, although not found in nature, serve as versatile substrates for creating functionalized azetidines, illustrating their utility in synthetic chemistry (Ye, He, & Zhang, 2011).

properties

IUPAC Name

3-(4-chloro-2-propan-2-ylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCVLHGBNCPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247888
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-isopropylphenoxy)azetidine

CAS RN

1220027-87-1
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-Chloro-2-(1-methylethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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